molecular formula C19H13BrN2O5 B2539115 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-99-2

6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2539115
CAS No.: 892757-99-2
M. Wt: 429.226
InChI Key: ITXIZSYYROCHLR-UHFFFAOYSA-N
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Description

6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that features a chromenone core substituted with a bromine atom and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps. One common route starts with the bromination of 3,4-dimethoxyacetophenone to form 3,4-dimethoxy-α-bromoacetophenone. This intermediate is then reacted with an appropriate oxadiazole precursor under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with a different substituent in place of the bromine atom.

Scientific Research Applications

6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Researchers are exploring its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and oxadiazole-containing molecules. Examples are:

  • 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
  • 6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
  • 6-fluoro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the oxadiazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O5/c1-24-15-5-3-10(9-16(15)25-2)17-21-18(27-22-17)13-8-11-7-12(20)4-6-14(11)26-19(13)23/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXIZSYYROCHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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